molecular formula C21H18N2O3S B14125648 1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14125648
M. Wt: 378.4 g/mol
InChI Key: BFPOGEKFEVMPNX-UHFFFAOYSA-N
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Description

1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzyl and phenyl derivatives, which undergo various reactions such as condensation, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production methods for such compounds may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo several types of chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of functional groups to less oxidized states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione include other thienopyrimidines with different substituents on the benzyl and phenyl rings.

Biological Activity

1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the thienopyrimidine family, notable for its diverse biological activities. The compound's structure includes a thieno[3,2-d]pyrimidine core, which is associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential anticancer and anti-inflammatory effects, supported by relevant research findings.

Chemical Structure

The molecular formula of this compound is C21H22N2O4SC_{21}H_{22}N_{2}O_{4}S. The specific substituents on the aromatic rings play a critical role in determining the compound's biological activity.

Anticancer Activity

Thienopyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that this compound may exhibit significant cytotoxic effects against various cancer cell lines.

  • In Vitro Studies : Preliminary studies have shown that this compound can inhibit the growth of MDA-MB-231 breast cancer cells. The IC50 value was reported to be approximately 27.6 μM, indicating moderate potency compared to standard chemotherapeutic agents like paclitaxel (PTX) .
  • Mechanism of Action : The proposed mechanism involves interference with key signaling pathways that regulate cell proliferation and apoptosis. The presence of electron-withdrawing groups in the structure enhances its cytotoxic activity by stabilizing reactive intermediates during metabolic processes .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential.

  • Inhibition of Cyclooxygenase (COX) Enzymes : Similar thienopyrimidine derivatives have demonstrated the ability to inhibit COX-1 and COX-2 enzymes, which are critical in mediating inflammatory responses. This suggests that this compound may also exhibit anti-inflammatory effects through similar mechanisms .

Comparative Analysis with Related Compounds

A comparison with other thienopyrimidine derivatives reveals unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
Thieno[2,3-d]pyrimidin-4(3H)-oneLacks methoxy group; simpler structureAnticancer activity reported
Pyrazolo[3,4-d]pyrimidinesDifferent heterocyclic system; varied substituentsAnti-inflammatory effects
Thienopyrimidine derivativesSimilar core structure; various substitutionsDiverse pharmacological profiles

The presence of specific substituents in this compound enhances its selectivity and potency against targeted biological pathways compared to other derivatives.

Case Studies

Several studies have evaluated the biological activities of thienopyrimidine derivatives:

  • Guo et al. Study : This study synthesized a series of thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxicity against MDA-MB-231 cells. The results indicated that compounds with specific substituents exhibited varying degrees of inhibition based on their structural configurations .
  • Inhibition Assays : Assays conducted on similar compounds demonstrated significant inhibition rates against COX enzymes. These findings support the hypothesis that structural modifications can enhance anti-inflammatory activity .

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18N2O3S/c1-14-5-3-7-16(11-14)23-20(24)19-18(9-10-27-19)22(21(23)25)13-15-6-4-8-17(12-15)26-2/h3-12H,13H2,1-2H3

InChI Key

BFPOGEKFEVMPNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)OC

Origin of Product

United States

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